Higher Molecular Weight and Halogen-Dependent Physicochemical Differentiation
(2-Bromophenyl)(cyclobutyl)methanone (Target) possesses a significantly higher molecular weight (MW) compared to its chloro and fluoro analogs, which influences properties like boiling point, density, and lipophilicity [1]. This difference is critical for chromatographic separation and can affect the compound's behavior in biological assays . The substitution of bromine with chlorine or fluorine leads to a predictable decrease in MW, altering the compound's physical and chemical landscape .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 239.11 g/mol |
| Comparator Or Baseline | (2-Chlorophenyl)(cyclobutyl)methanone: 194.66 g/mol; (2-Fluorophenyl)(cyclobutyl)methanone: 178.20 g/mol |
| Quantified Difference | Target is 44.45 g/mol heavier than the chloro analog and 60.91 g/mol heavier than the fluoro analog. |
| Conditions | Calculated molecular weight based on chemical formula |
Why This Matters
The higher molecular weight directly impacts physical properties such as boiling point and density, which are crucial for purification, formulation, and handling in both research and industrial settings.
- [1] Molbase. Cyclobutyl(2-fluorophenyl)methanone. CAS: 898790-94-8. Available at: https://qiye.molbase.cn View Source
